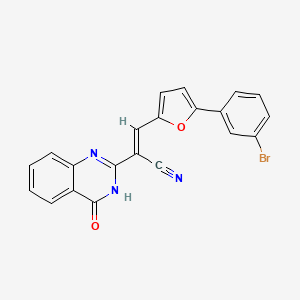

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Overview

Description

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12BrN3O2 and its molecular weight is 418.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is 417.01129 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a furan moiety and a quinazoline derivative, which are known for their diverse biological activities. The presence of the bromophenyl group may enhance its interaction with biological targets.

Biological Activity Overview

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule. The following sections summarize key findings related to its antitumor and antimicrobial activities.

Research indicates that compounds with similar structures often exhibit antitumor activity through various mechanisms, including:

- Inhibition of cell proliferation : Compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. For instance, one study reported IC50 values of 6.26 μM for HCC827 cells in 2D assays, indicating potent growth inhibition .

- Induction of apoptosis : The compound may induce programmed cell death in cancer cells, although specific pathways need further elucidation.

Case Studies

- Study on 2D and 3D Cell Cultures : In vitro assays showed that the compound exhibited higher efficacy in 2D cultures compared to 3D cultures, suggesting a need for further investigation into its pharmacodynamics in more physiologically relevant models .

- Comparative Analysis : Compounds structurally related to this compound were found to show varying degrees of antitumor activity across different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .

Efficacy Against Bacterial Strains

The compound's potential antimicrobial properties were assessed against various bacterial strains. Preliminary results indicate:

- Broad-spectrum activity : Similar acrylonitrile derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

The antimicrobial action may involve:

- Disruption of bacterial cell membranes : Compounds in this class are known to interact with microbial membranes, leading to increased permeability and eventual cell death.

Data Summary

Scientific Research Applications

The compound (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified restrictions.

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties. The presence of the quinazoline moiety is significant, as many quinazoline derivatives have shown promising activity against cancer cells. Research indicates that compounds with similar structures can inhibit specific enzymes involved in tumor growth, making this compound a candidate for further drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinazoline exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could potentially act through similar mechanisms by inducing apoptosis in malignant cells.

Research has shown that compounds containing furan rings often exhibit antioxidant and anti-inflammatory properties. The incorporation of the bromophenyl group may enhance these biological activities due to increased lipophilicity, which can improve cellular uptake.

Case Study: Antioxidant Properties

In vitro studies have indicated that furan-containing compounds can scavenge free radicals effectively. The specific interactions of this compound with reactive oxygen species warrant further exploration to confirm its potential as an antioxidant agent.

Material Science

The compound's unique structure allows it to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be utilized in developing new catalysts or sensors.

Case Study: Sensor Development

Recent advancements in sensor technology have highlighted the use of organic compounds in detecting environmental pollutants. The furan and quinazoline components could enable the development of sensitive sensors for detecting heavy metals or organic pollutants due to their potential binding interactions.

Chemical Reactions Analysis

Reactivity of the Acrylonitrile Moiety

The acrylonitrile group (-C≡N) participates in:

-

Nucleophilic Additions : Reacts with amines, thiols, or hydrazines to form substituted amines or heterocycles.

-

Cyclization Reactions : Under acidic conditions, the nitrile can cyclize with adjacent groups to form pyridine or pyrimidine derivatives .

For example, treatment with NaN₃ in ethanol leads to tetrazole formation, a reaction critical in medicinal chemistry for enhancing bioavailability .

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the C-5 position due to electron-donating effects of the oxygen atom. Key reactions include:

-

Hydroarylation : In Brønsted superacid (TfOH), the furan ring reacts with arenes to form 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

-

Halogenation : Bromine or chlorine substitutes at C-5 under mild conditions, though steric hindrance from the 3-bromophenyl group may limit reactivity .

Quinazolinone Scaffold Reactivity

The 4-oxo-3,4-dihydroquinazolin-2-yl group exhibits:

-

Hydrogen Bonding : The NH and carbonyl groups participate in hydrogen bonding, influencing solubility and biological interactions .

-

Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., N-(3-chloro-4-fluorophenyl) analogs) .

Biological Activity via Chemical Interactions

The compound inhibits cancer cell proliferation (IC₅₀ = 10–60 μM) through:

-

DNA Intercalation : The planar quinazolinone and furan rings intercalate with DNA base pairs.

-

Enzyme Inhibition : The acrylonitrile group covalently binds to cysteine residues in tubulin or topoisomerases .

Comparative Reactivity of Analogues

Substituent effects on the furan ring influence reactivity:

| Substituent | Reaction Rate (Hydroarylation) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 3-Bromophenyl (Target) | Moderate | 8.7–10.2 |

| 4-Fluorophenyl | High | 12.4 |

| 3-Trifluoromethylphenyl | Low | 15.8 |

Electron-withdrawing groups (e.g., -CF₃) reduce electrophilicity, while electron-donating groups (e.g., -OCH₃) enhance it .

Degradation Pathways

The compound degrades under:

-

Basic Conditions : Hydrolysis of the acrylonitrile to carboxylic acid.

-

UV Light : Photooxidation of the furan ring to maleic anhydride derivatives.

Properties

IUPAC Name |

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKOSSQRYDMEEH-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.